5-Hydroxyindole-3-acetic acid
5-Hydroxyindole-3-acetic acid
5-Hydroxyindoleacetic acid, also known as 5-hiaa or 5-hydroxyindole-3-acetate, belongs to the class of organic compounds known as indole-3-acetic acid derivatives. Indole-3-acetic acid derivatives are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole. 5-Hydroxyindoleacetic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). 5-Hydroxyindoleacetic acid has been found throughout most human tissues, and has also been primarily detected in feces, urine, blood, and cerebrospinal fluid. Within the cell, 5-hydroxyindoleacetic acid is primarily located in the cytoplasm and mitochondria. 5-Hydroxyindoleacetic acid participates in a number of enzymatic reactions. In particular, 5-Hydroxyindoleacetic acid can be biosynthesized from 5-hydroxyindoleacetaldehyde through the action of the enzyme aldehyde dehydrogenase, mitochondrial. In addition, 5-Hydroxyindoleacetic acid and S-adenosylmethionine can be converted into 5-methoxyindoleacetate and S-adenosylhomocysteine through the action of the enzyme acetylserotonin O-methyltransferase. In humans, 5-hydroxyindoleacetic acid is involved in the tryptophan metabolism pathway. Outside of the human body, 5-hydroxyindoleacetic acid can be found in a number of food items such as lemon thyme, chicory roots, custard apple, and durian. This makes 5-hydroxyindoleacetic acid a potential biomarker for the consumption of these food products. 5-Hydroxyindoleacetic acid has been found to be associated with several diseases known as schizophrenia, hereditary spastic paraplegia, dopamine-serotonin vesicular transport defect, and brunner syndrome; 5-hydroxyindoleacetic acid has also been linked to the inborn metabolic disorders including aromatic l-amino acid decarboxylase deficiency.
(5-hydroxyindol-3-yl)acetic acid is a member of the class of indole-3-acetic acids that is indole-3-acetic acid substituted by a hydroxy group at C-5. It has a role as a drug metabolite, a human metabolite and a mouse metabolite. It is a conjugate acid of a (5-hydroxyindol-3-yl)acetate.
(5-hydroxyindol-3-yl)acetic acid is a member of the class of indole-3-acetic acids that is indole-3-acetic acid substituted by a hydroxy group at C-5. It has a role as a drug metabolite, a human metabolite and a mouse metabolite. It is a conjugate acid of a (5-hydroxyindol-3-yl)acetate.
Brand Name:
Vulcanchem
CAS No.:
1321-73-9
VCID:
VC20940893
InChI:
InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)
SMILES:
C1=CC2=C(C=C1O)C(=CN2)CC(=O)O
Molecular Formula:
C10H9NO3
Molecular Weight:
191.18 g/mol
5-Hydroxyindole-3-acetic acid
CAS No.: 1321-73-9
Cat. No.: VC20940893
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-Hydroxyindoleacetic acid, also known as 5-hiaa or 5-hydroxyindole-3-acetate, belongs to the class of organic compounds known as indole-3-acetic acid derivatives. Indole-3-acetic acid derivatives are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole. 5-Hydroxyindoleacetic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). 5-Hydroxyindoleacetic acid has been found throughout most human tissues, and has also been primarily detected in feces, urine, blood, and cerebrospinal fluid. Within the cell, 5-hydroxyindoleacetic acid is primarily located in the cytoplasm and mitochondria. 5-Hydroxyindoleacetic acid participates in a number of enzymatic reactions. In particular, 5-Hydroxyindoleacetic acid can be biosynthesized from 5-hydroxyindoleacetaldehyde through the action of the enzyme aldehyde dehydrogenase, mitochondrial. In addition, 5-Hydroxyindoleacetic acid and S-adenosylmethionine can be converted into 5-methoxyindoleacetate and S-adenosylhomocysteine through the action of the enzyme acetylserotonin O-methyltransferase. In humans, 5-hydroxyindoleacetic acid is involved in the tryptophan metabolism pathway. Outside of the human body, 5-hydroxyindoleacetic acid can be found in a number of food items such as lemon thyme, chicory roots, custard apple, and durian. This makes 5-hydroxyindoleacetic acid a potential biomarker for the consumption of these food products. 5-Hydroxyindoleacetic acid has been found to be associated with several diseases known as schizophrenia, hereditary spastic paraplegia, dopamine-serotonin vesicular transport defect, and brunner syndrome; 5-hydroxyindoleacetic acid has also been linked to the inborn metabolic disorders including aromatic l-amino acid decarboxylase deficiency. (5-hydroxyindol-3-yl)acetic acid is a member of the class of indole-3-acetic acids that is indole-3-acetic acid substituted by a hydroxy group at C-5. It has a role as a drug metabolite, a human metabolite and a mouse metabolite. It is a conjugate acid of a (5-hydroxyindol-3-yl)acetate. |
|---|---|
| CAS No. | 1321-73-9 |
| Molecular Formula | C10H9NO3 |
| Molecular Weight | 191.18 g/mol |
| IUPAC Name | 2-(5-hydroxy-1H-indol-3-yl)acetic acid |
| Standard InChI | InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14) |
| Standard InChI Key | DUUGKQCEGZLZNO-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1O)C(=CN2)CC(=O)O |
| Canonical SMILES | C1=CC2=C(C=C1O)C(=CN2)CC(=O)O |
| Melting Point | 161-163°C |
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